molecular formula C7H10N2O2 B13074838 (S)-1-(2-Hydroxyacetyl)pyrrolidine-2-carbonitrile

(S)-1-(2-Hydroxyacetyl)pyrrolidine-2-carbonitrile

Cat. No.: B13074838
M. Wt: 154.17 g/mol
InChI Key: HOAXAMIXIJSFGP-LURJTMIESA-N
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Description

(S)-1-(2-Hydroxyacetyl)pyrrolidine-2-carbonitrile is a chiral compound featuring a pyrrolidine ring substituted with a hydroxyacetyl group and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as (S)-proline or its derivatives.

    Reaction Steps:

Industrial Production Methods

In an industrial setting, the synthesis of (S)-1-(2-Hydroxyacetyl)pyrrolidine-2-carbonitrile would involve optimization of reaction conditions to maximize yield and purity. This might include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction environments.

    Temperature and Pressure: Optimization of temperature and pressure conditions to favor desired reaction pathways.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.

    Reduction: The nitrile group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxy group can undergo substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).

    Reduction: Reagents like LiAlH₄ (Lithium aluminum hydride) or H₂ (Hydrogen) with a catalyst.

    Substitution: Reagents like alkyl halides for ether formation or acyl chlorides for ester formation.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of ethers or esters depending on the substituent introduced.

Scientific Research Applications

Chemistry

    Asymmetric Synthesis: Used as a chiral building block in the synthesis of other complex molecules.

    Catalysis: Potential use as a ligand in asymmetric catalysis.

Biology

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.

Medicine

    Drug Development: Exploration as a lead compound in the development of new pharmaceuticals.

Industry

    Material Science:

Mechanism of Action

The mechanism by which (S)-1-(2-Hydroxyacetyl)pyrrolidine-2-carbonitrile exerts its effects depends on its interaction with molecular targets. For instance:

    Enzyme Inhibition: It may bind to the active site of an enzyme, blocking substrate access and inhibiting enzyme activity.

    Receptor Binding: It may interact with specific receptors, altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(2-Hydroxyacetyl)pyrrolidine-2-carbonitrile: The enantiomer of the compound, which may have different biological activities.

    1-(2-Hydroxyacetyl)pyrrolidine-2-carbonitrile: The racemic mixture of both enantiomers.

    1-(2-Hydroxyacetyl)pyrrolidine-2-carboxamide: A similar compound with an amide group instead of a nitrile group.

Uniqueness

    Chirality: The (S)-enantiomer may exhibit unique biological activities compared to the ®-enantiomer.

    Functional Groups: The combination of hydroxyacetyl and nitrile groups provides unique reactivity and potential for diverse chemical transformations.

This detailed overview of (S)-1-(2-Hydroxyacetyl)pyrrolidine-2-carbonitrile covers its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C7H10N2O2

Molecular Weight

154.17 g/mol

IUPAC Name

(2S)-1-(2-hydroxyacetyl)pyrrolidine-2-carbonitrile

InChI

InChI=1S/C7H10N2O2/c8-4-6-2-1-3-9(6)7(11)5-10/h6,10H,1-3,5H2/t6-/m0/s1

InChI Key

HOAXAMIXIJSFGP-LURJTMIESA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)CO)C#N

Canonical SMILES

C1CC(N(C1)C(=O)CO)C#N

Origin of Product

United States

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